Antiplasmodial Phenotypic Screening Activity Against P. falciparum NF54
In a primary single-point screen against chloroquine-sensitive Plasmodium falciparum NF54 using a nanoGlo luciferase reporter assay (2 μM compound concentration, 72 h incubation), N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exhibited a maximum observed inhibition of 57% and a minimum of -24% across replicate measurements, yielding Z-score values ranging from -10.93 to +2.72, indicating high inter-replicate variability . This contrasts with potent antiplasmodial pyridazine analogs such as certain imidazopyridazines that achieve IC50 values of 0.0246–0.031 μM against NF54 under comparable assay conditions [1]. The compound's modest and variable single-point activity places it in a distinct tier from validated nanomolar antiplasmodial pyridazine leads, making it more suitable as a scaffold-refinement starting point or a negative-control candidate rather than a potency-optimized hit [1].
| Evidence Dimension | Antiplasmodial activity (P. falciparum NF54, single-point screen at 2 μM) |
|---|---|
| Target Compound Data | Max inhibition 57%; Z-score range -10.93 to +2.72 (high variability across replicates) |
| Comparator Or Baseline | Optimized imidazopyridazine antiplasmodial leads: IC50 = 0.031 μM (NF54 drug-sensitive) and IC50 = 0.0246 μM (K1 multidrug-resistant) |
| Quantified Difference | Target compound: ~102-fold weaker than optimized nanomolar leads (2 μM single-point vs. ~0.025 μM IC50); activity not consistently above noise threshold |
| Conditions | P. falciparum NF54 nanoGlo assay, 2 μM single point, 72 h (ChEMBL CHEMBL4888485) vs. dose-response IC50 determination |
Why This Matters
This quantitative activity profile defines the compound's position in the antimalarial screening funnel: it is distinguishable from inactive library members but falls below the potency threshold of validated hit series, guiding procurement decisions for either hit-to-lead optimization programs or control-compound selection.
- [1] Cheuka, P. M. et al. Antiplasmodial imidazopyridazines: structure-activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. MedChemComm, 2018, 9, 1733-1745. Table 1: IC50 = 0.031 μM (NF54), IC50 = 0.0246 μM (K1). View Source
